molecular formula C19H23Cl3N2O2 B8175922 Cetirizine Impurity B dihydrochloride CAS No. 1000690-91-4

Cetirizine Impurity B dihydrochloride

Cat. No.: B8175922
CAS No.: 1000690-91-4
M. Wt: 417.8 g/mol
InChI Key: LSPZEDLYSAUAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Pharmacological Context of Cetirizine-Related Impurities

Cetirizine, a second-generation histamine H1-receptor antagonist, is structurally derived from hydroxyzine through carboxylation. Its pharmacological efficacy in treating allergic conditions such as rhinitis and chronic urticaria is well-documented, but synthetic pathways and storage conditions introduce impurities like this compound. This impurity forms via partial hydrolysis and decarboxylation of the parent compound, retaining the piperazine and chlorophenylbenzyl moieties critical for H1-receptor binding.

The presence of such impurities in active pharmaceutical ingredients (APIs) necessitates stringent control due to potential alterations in pharmacokinetic profiles. For instance, structural similarities between cetirizine and its impurities raise concerns about unintended receptor interactions. Studies indicate that even trace levels (≥0.1%) of Cetirizine Impurity B may influence drug stability and bioavailability, warranting advanced chromatographic monitoring.

Regulatory Significance of Impurity Profiling in Antihistamine APIs

Global regulatory frameworks, including ICH Q3A/B and USP <621>, mandate impurity thresholds to ensure patient safety. For cetirizine hydrochloride tablets, the United States Pharmacopeia (USP) specifies a maximum allowable limit of 0.15% for any individual unidentified impurity and 0.5% for total impurities. This compound exemplifies these requirements, as its quantification requires high-performance liquid chromatography (HPLC) methods with mass spectrometry (MS) compatibility.

Physicochemical Properties of this compound
Molecular Formula C₁₉H₂₃Cl₂N₂O₂
Molecular Weight 406.31 g/mol
Melting Point 115–135°C
Solubility Slight in DMSO, Methanol
pKa 4.24 ± 0.10
Stability Light-sensitive, hygroscopic
Regulatory Threshold (USP) ≤0.15%

Modernized USP methods employ hydrophilic interaction liquid chromatography (HILIC) on XBridge columns (4.6 × 100 mm, 2.5 µm) to achieve baseline separation of cetirizine and its impurities within 15 minutes. System suitability criteria require a tailing factor ≤2.0 and relative standard deviation (RSD) ≤10.0% for retention times, ensuring reproducibility across HPLC and UHPLC platforms.

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2.2ClH/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24;;/h1-9,19H,10-14H2,(H,23,24);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPZEDLYSAUAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000690-91-4
Record name 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid Dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine Impurity B dihydrochloride involves the reaction of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows stringent guidelines to maintain high purity levels. The process involves multiple purification steps, including crystallization and filtration, to remove any unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: Cetirizine Impurity B dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2.1 Stress-Induced Degradation Analysis

Research has shown that cetirizine and its related compounds can undergo degradation under stress conditions (e.g., heat, light, and humidity). Understanding these degradation pathways is essential for developing stable formulations.

  • Key Findings : A study focused on determining stress-induced degradation products of cetirizine highlighted the role of Cetirizine Impurity B dihydrochloride in identifying potential stability issues .

Formulation Development

3.1 Enhancing Solubility and Stability

This compound has been explored for its role in enhancing the solubility and stability of cetirizine formulations, particularly when combined with excipients like β-cyclodextrin.

  • Research Insights : The inclusion of cetirizine in a β-cyclodextrin system significantly improved its stability against oxidative factors and enhanced its solubility . This application is particularly relevant for pediatric formulations where taste masking and stability are critical.

Regulatory Considerations

4.1 Compliance with Pharmacopoeial Standards

The identification and quantification of this compound are crucial for compliance with pharmacopoeial standards such as those set by the United States Pharmacopeia (USP).

  • Regulatory Framework : The USP outlines methods for impurity analysis, which are vital for ensuring that drug products meet safety standards before they reach consumers .

Case Studies

5.1 Clinical Relevance and Safety Profile

Clinical studies have evaluated the safety profile of cetirizine formulations containing impurities like this compound.

  • Clinical Study Overview : A bioequivalence study involving cetirizine dihydrochloride formulations demonstrated that the presence of impurities did not significantly affect the pharmacokinetic profile, indicating that regulatory limits for impurities were met .

Mechanism of Action

While Cetirizine Impurity B dihydrochloride itself does not have a direct therapeutic effect, its presence can influence the overall efficacy and safety of Cetirizine. Cetirizine works by selectively inhibiting peripheral H1 receptors, thereby preventing histamine from binding and causing allergic symptoms .

Comparison with Similar Compounds

Analytical Method Comparison

Cetirizine Impurity B requires precise chromatographic separation due to structural similarity to Cetirizine. Key methods include:

Method Cetirizine Dihydrochloride Cetirizine Impurity B
HPLC (RP) Mobile Phase: KH₂PO₄-acetonitrile (60:40); LOD: 0.2 µg/mL Specific methods not reported; relies on USP guidelines
UPLC Retention Time: 1.2 min; Linear Range: 10–300% Not validated; likely co-elutes with parent drug without optimization
HPTLC Rf: 0.47 ± 0.2 (with Ambroxol) No dedicated HPTLC methods reported

Critical Note: Impurity B is quantified using relative response factors in USP-compliant HPLC methods, with acceptance criteria for peak purity and resolution .

Stability and Degradation Pathways

  • Cetirizine Dihydrochloride : Degrades in acidic (2 M HCl) and oxidative (0.5% H₂O₂) conditions, forming Impurity B and other byproducts .
  • Impurity B Stability: No direct data available, but its formation correlates with Cetirizine’s instability in solid-state storage (sensitive to humidity and temperature) .

Biological Activity

Cetirizine is a widely used second-generation antihistamine primarily effective in treating allergic conditions. Among its various impurities, Cetirizine Impurity B dihydrochloride has garnered attention due to its potential biological activities and implications for safety and efficacy in pharmaceutical formulations. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on human cells, and implications for drug safety.

Overview of this compound

Chemical Structure and Properties
this compound is a derivative of cetirizine, characterized by specific structural modifications that may influence its biological activity. The compound is typically examined in the context of its stability and interaction with biological systems.

Cytotoxicity and Genotoxicity

Research indicates that cetirizine dihydrochloride can induce genotoxic effects in human lymphocytes. A study demonstrated that exposure to cetirizine dihydrochloride resulted in a dose-dependent increase in micronucleus formation, indicating both clastogenic (chromosome breakage) and aneugenic (chromosome loss) properties . This finding raises concerns about the potential mutagenicity of cetirizine impurities, including Impurity B.

Table 1: Effects of Cetirizine Dihydrochloride on Micronucleus Formation

Concentration (µg/mL)Micronucleus Frequency (%)
00
105.2
5012.4
10020.3

Data adapted from .

Interaction with Biological Membranes

The inclusion of cetirizine in β-cyclodextrin complexes has been studied to enhance its stability and solubility. This complexation significantly improves the permeability of cetirizine across artificial biological membranes, suggesting that modifications like those seen in Impurity B could affect bioavailability and therapeutic action .

Stability Studies

Stability studies have shown that cetirizine dihydrochloride is sensitive to acidic conditions and oxidative agents. For instance, it was found to degrade rapidly in the presence of strong acids like hydrochloric acid (HCl) and hydrogen peroxide (H2O2), leading to concerns about its stability in various pharmaceutical formulations .

Table 2: Stability of Cetirizine Dihydrochloride Under Various Conditions

ConditionStability Observed
2 M HClUnstable
0.5% H2O2Unstable
Neutral pHStable

Data adapted from .

Clinical Implications

A clinical assessment highlighted the importance of monitoring impurities like cetirizine impurity B due to their potential adverse effects. In a pharmacovigilance study, adverse reactions were reported more frequently in patients exposed to formulations with higher impurity levels, underscoring the need for stringent quality control measures .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Cetirizine Impurity B dihydrochloride in formulations?

  • Methodology : High-Performance Liquid Chromatography (HPLC) is the primary method. Use a CAPCELL PAK C18 column (4.6 mm × 250 mm, 5 μm) with gradient elution: mobile phase A (acetonitrile-water, 17:83, pH 1.5 adjusted with phosphoric acid) and mobile phase B (acetonitrile-water, 35:65, pH 1.5). Detection wavelength: 230 nm . For structural confirmation, combine with chromatography-mass spectrometry (LC-MS/MS) using an ACQUITY UPLC HSS-C18 column (150 mm × 2.1 mm, 1.7 μm) and a gradient of 20 mmol·L⁻¹ ammonium acetate (with 0.1% acetic acid) and methanol .

Q. What are the common related substances co-eluting with this compound in pharmaceutical formulations?

  • Key Impurities :

  • Cetirizine propylene glycol esters (diastereomeric pairs) .
  • Cetirizine glycerides (diastereomeric pairs) .
  • Cetirizine ethyl ester and Cetirizine lactose ester (found in tablet formulations) .
    • Source : These impurities arise from excipient interactions (e.g., propylene glycol, lactose) during formulation. Compatibility testing between active ingredients and excipients is critical to trace impurity pathways .

Q. How can researchers confirm the structural identity of this compound?

  • Steps :

LC-MS/MS Analysis : Determine accurate mass-to-charge ratios (e.g., molecular ion at m/z 417.76 for C₁₉H₂₃Cl₃N₂O₂) .

Comparative Analysis : Use certified reference standards (e.g., Sigma-Aldrich’s Pharmaceutical Secondary Standards) for retention time and spectral matching .

Infrared (IR) Spectroscopy : Compare IR spectra with authenticated samples; look for characteristic peaks (e.g., carboxylic acid O-H stretch, piperazine ring vibrations) .

Advanced Research Questions

Q. How can contradictory data on impurity profiles across different formulations be resolved?

  • Approach :

  • Process Variability Analysis : Compare manufacturing conditions (e.g., excipient ratios, storage temperature) from 3–18 enterprises to identify trends in impurity formation .
  • Degradation Studies : Conduct forced degradation (e.g., heat, light, pH stress) to differentiate process-related impurities (e.g., esterification byproducts) from degradants .
  • Multivariate Statistics : Apply Principal Component Analysis (PCA) to HPLC datasets to isolate formulation-specific variables contributing to impurity variability .

Q. What strategies optimize the separation of Cetirizine Impurity B from structurally similar diastereomers?

  • Method Optimization :

  • Column Selection : Use chiral columns (e.g., Chiralpak IG-3) for enantiomeric resolution .
  • Mobile Phase Adjustments : Incorporate 0.1% trifluoroacetic acid (TFA) to enhance peak symmetry and reduce tailing .
  • Gradient Elution : Extend the gradient time to 60 minutes with a slow acetonitrile ramp (1% per minute) to resolve overlapping peaks .

Q. How can stability-indicating methods be validated for Cetirizine Impurity B under varying storage conditions?

  • Validation Protocol :

  • Forced Degradation : Expose samples to 40°C/75% RH (accelerated stability) and 25°C/60% RH (long-term) for 6–12 months. Monitor impurity levels via HPLC .
  • Specificity : Ensure baseline separation of degradation products (e.g., decarboxylated metabolites) from Impurity B using diode-array detection (DAD) .
  • Robustness Testing : Vary flow rate (±0.1 mL/min), column temperature (±2°C), and pH (±0.2) to assess method resilience .

Q. What are the implications of Cetirizine Impurity B’s pharmacological activity on safety profiling?

  • Preclinical Assessment :

  • Receptor Binding Assays : Test affinity for off-target receptors (e.g., H2, muscarinic) to rule out unintended activity. Evidence shows Cetirizine Impurity B retains H1-receptor antagonism but lacks significant anticholinergic effects .
  • Toxicokinetics : Evaluate oral bioavailability and half-life in rodent models; prioritize impurities with >0.1% concentration in human dose equivalents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.